molecular formula C25H22N4O3 B3721751 2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-3,5-dimethoxyphenol

2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-3,5-dimethoxyphenol

Cat. No.: B3721751
M. Wt: 426.5 g/mol
InChI Key: HMQXPTKOKXZEAP-QQXSKIMKSA-N
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Description

2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-3,5-dimethoxyphenol is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a pyrimidine ring substituted with phenyl groups and a hydrazone linkage to a dimethoxyphenol moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-3,5-dimethoxyphenol typically involves the condensation of 4,6-diphenylpyrimidin-2-amine with an appropriate aldehyde or ketone, followed by the reaction with 3,5-dimethoxyphenol. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation process. For example, the use of acetic acid or hydrochloric acid as catalysts can promote the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-3,5-dimethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or pyrimidine rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the phenyl or pyrimidine rings .

Scientific Research Applications

2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-3,5-dimethoxyphenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-3,5-dimethoxyphenol involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit Aurora kinase A (AURKA), a key enzyme involved in cell cycle regulation. By binding to the active site of AURKA, the compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its hydrazone linkage allows it to act as a chelating agent, binding to metal ions and modulating their biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-3,5-dimethoxyphenol is unique due to its specific combination of a pyrimidine ring, hydrazone linkage, and dimethoxyphenol moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-3,5-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c1-31-19-13-23(30)20(24(14-19)32-2)16-26-29-25-27-21(17-9-5-3-6-10-17)15-22(28-25)18-11-7-4-8-12-18/h3-16,30H,1-2H3,(H,27,28,29)/b26-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQXPTKOKXZEAP-QQXSKIMKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=NNC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)/C=N\NC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-3,5-dimethoxyphenol

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